molecular formula C38H63ClN6O9 B8119621 Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride (Boc-L-Lys-L-Pro-L-Tyr-L-Ile-L-Leu-OMe)

Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride (Boc-L-Lys-L-Pro-L-Tyr-L-Ile-L-Leu-OMe)

Cat. No.: B8119621
M. Wt: 783.4 g/mol
InChI Key: NISWMLGGOACTLS-SYCRTYAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride is a synthetic peptide derivative of neurotensin, a tridecapeptide originally isolated from the central nervous system. This compound is specifically modified to include a lysine residue at the 9th position, a methyl ester group at the carboxyl terminus, and protected with a tert-butoxycarbonyl (Boc) group at the amino terminus. It is commonly used in scientific research due to its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride typically involves solid-phase peptide synthesis (SPPS) The process starts with the attachment of the first amino acid (Boc-Lys) to a resin, followed by sequential addition of the remaining amino acids (Pro, Tyr, Ile, Leu) using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP)

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and purification steps such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.

Types of Reactions:

  • Oxidation: The tyrosine residue in the peptide can undergo oxidation to form o-quinone derivatives.

  • Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Substitution: The Boc group can be removed using trifluoroacetic acid (TFA), allowing for further modifications.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or iodine.

  • Reduction: DTT or TCEP in a buffer solution.

  • Substitution: TFA in dichloromethane (DCM).

Major Products Formed:

  • Oxidation: o-quinone derivatives of tyrosine.

  • Reduction: Reduced forms of disulfide bonds.

  • Substitution: Free amino groups after Boc deprotection.

Scientific Research Applications

Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride is widely used in scientific research due to its biological activity. It is employed in studies related to:

  • Neuroscience: Investigating the role of neurotensin in neurotransmission and its receptors.

  • Pharmacology: Developing new drugs targeting neurotensin receptors for pain management and psychiatric disorders.

  • Biochemistry: Studying protein-protein interactions and enzyme activities.

  • Medicine: Exploring potential therapeutic applications in treating conditions such as schizophrenia and Parkinson's disease.

Mechanism of Action

The compound exerts its effects primarily through its interaction with neurotensin receptors (NTS1 and NTS2). Binding to these receptors triggers intracellular signaling pathways, leading to various physiological responses such as modulation of dopamine release, regulation of gastrointestinal motility, and analgesic effects.

Molecular Targets and Pathways Involved:

  • Neurotensin Receptors (NTS1 and NTS2): Activation of these receptors leads to the activation of G-protein-coupled receptor (GPCR) signaling pathways.

  • Dopamine Regulation: Modulation of dopamine release in the brain.

  • Gastrointestinal Motility: Regulation of smooth muscle contraction in the gastrointestinal tract.

Comparison with Similar Compounds

  • Neurotensin: The parent peptide from which this derivative is synthesized.

  • Boc-(Lys8)-Neurotensin (8-13)-methyl ester: A similar compound with lysine at the 8th position instead of the 9th.

  • Neurotensin analogs: Various other synthetic analogs of neurotensin with different modifications.

Uniqueness: Boc-(Lys9)-Neurotensin (9-13)-methyl ester hydrochloride is unique due to its specific lysine substitution at the 9th position, which can influence its binding affinity and biological activity compared to other neurotensin derivatives.

Properties

IUPAC Name

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62N6O9.ClH/c1-9-24(4)31(34(48)41-29(21-23(2)3)36(50)52-8)43-32(46)28(22-25-15-17-26(45)18-16-25)40-33(47)30-14-12-20-44(30)35(49)27(13-10-11-19-39)42-37(51)53-38(5,6)7;/h15-18,23-24,27-31,45H,9-14,19-22,39H2,1-8H3,(H,40,47)(H,41,48)(H,42,51)(H,43,46);1H/t24-,27-,28-,29-,30-,31-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISWMLGGOACTLS-SYCRTYAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H63ClN6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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